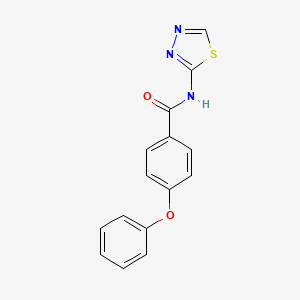

4-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazol-2-ylbenzamides are a class of compounds that have been studied for their potential applications in medicine . They are known to be effective against various types of cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-ylbenzamides involves the reaction of appropriate aromatic amines with carbon disulfide in basic medium to yield the corresponding benzoyl isothiocyanates, which are then reacted with hydrazine hydrate to yield the desired 1,3,4-thiadiazol-2-ylbenzamides .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-ylbenzamides typically consists of a benzamide group attached to a 1,3,4-thiadiazole ring .Future Directions

The future research directions for 1,3,4-thiadiazol-2-ylbenzamides could involve further exploration of their potential applications in medicine, particularly as inhibitors of EGFR and HER-2 . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use.

Mechanism of Action

Target of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including acting as egfr/her-2 dual-target inhibitors .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit the kinase activity of egfr and her-2 selectively . This suggests that 4-phenoxy-N-1,3,4-thiadiazol-2-ylbenzamide may interact with its targets by inhibiting their kinase activity, leading to changes in cellular signaling pathways.

Biochemical Pathways

Inhibition of egfr and her-2 kinase activity can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .

Result of Action

Inhibition of egfr and her-2 kinase activity can lead to decreased cell proliferation and increased apoptosis, potentially leading to a reduction in tumor growth .

Properties

IUPAC Name |

4-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(17-15-18-16-10-21-15)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMCMKMIZOHANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)

![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)

![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B6007047.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-thienyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6007070.png)

![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)

![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6007089.png)

![9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B6007090.png)

![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B6007103.png)

![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)

![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6007131.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6007133.png)